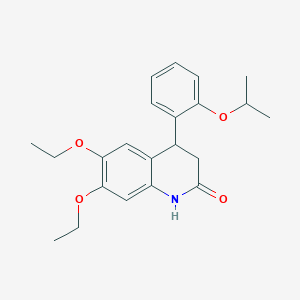

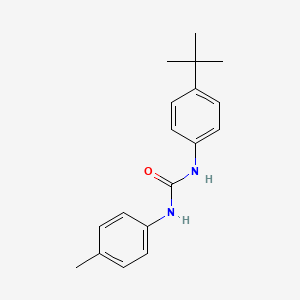

N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where ligands such as thioureas or isophthaloylbis coordinate with metals, forming structures with distinct coordination geometries around central ions. These synthesis processes often result in compounds that exhibit unique structural and chemical properties, including the potential for fluorescence and photocyclization reactions (Rodenstein, Richter, & Kirmse, 2007; Subrayan & Rasmussen, 1999; Byun, Jung, & Park, 1995)123.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals diverse coordination geometries and crystalline structures. For example, N,N,N‴,N‴-tetraisobutyl-N′,N″-isophthaloylbis(thiourea) complexes exhibit quadridentate coordination, forming di-bischelate structures around central CoII ions with cis-arranged O and S atoms. This intricate structural arrangement is indicative of the complex molecular geometries that compounds like "N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)" might possess (Rodenstein et al., 2007)1.

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazolidine rings often involve nucleophilic aromatic substitution and thermal decomposition, leading to the formation of fluorescent probes or thermally stable compounds. These reactions underscore the chemical versatility and reactivity of imidazolidine derivatives, suggesting that "N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)" may exhibit similar reactivity (Subrayan & Rasmussen, 1999)2.

Physical Properties Analysis

Physical properties such as thermal stability, crystalline structure, and fluorescence emission are crucial in determining the application areas of these compounds. The detailed analysis of related compounds has shown high thermal stability up to 300°C and significant emission bands, indicating potential uses in materials science and as fluorescent probes (Subrayan & Rasmussen, 1999)2.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, potential for coordination to metal ions, and ability to undergo complexation reactions, play a significant role in the application of imidazolidine derivatives in catalysis, materials science, and as ligands in coordination chemistry. The synthesis and reactivity patterns suggest that "N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N-isobutylurea)" could similarly participate in a wide range of chemical reactions (Rodenstein et al., 2007; Subrayan & Rasmussen, 1999)12.

properties

IUPAC Name |

1-[1,3-dimethyl-5-(2-methylpropylcarbamoylamino)-2-oxoimidazolidin-4-yl]-3-(2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N6O3/c1-9(2)7-16-13(22)18-11-12(21(6)15(24)20(11)5)19-14(23)17-8-10(3)4/h9-12H,7-8H2,1-6H3,(H2,16,18,22)(H2,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCHRVUUFCHUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-isobutylurea) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-5-(2-chlorophenyl)-N-methyl-2-furamide](/img/structure/B5510533.png)

![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)